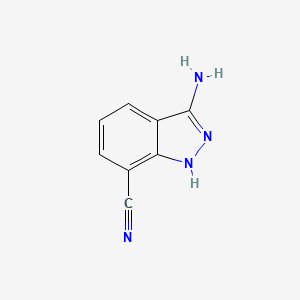![molecular formula C13H20N2 B1324644 [3-(3-フェニルピロリジン-1-イル)プロピル]アミン CAS No. 924845-33-0](/img/structure/B1324644.png)
[3-(3-フェニルピロリジン-1-イル)プロピル]アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Phenylpyrrolidin-1-yl)propan-1-amine is an organic compound that features a phenyl group attached to a pyrrolidine ring, which is further connected to a propylamine chain
科学的研究の応用
3-(3-Phenylpyrrolidin-1-yl)propan-1-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
Target of Action
It is known that phenylpyrrolidine derivatives can interact with multiple receptors . These interactions can lead to a variety of biological activities, making these compounds valuable for treatment development .
Mode of Action
One of the expected mechanisms of action is the “neurotransmitter antagonist”, which is related to a nootropic effect . This suggests that the compound may interact with its targets, leading to changes in neurotransmitter activity.
Biochemical Pathways
It is known that indole derivatives, which are structurally similar to phenylpyrrolidine derivatives, can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that [3-(3-Phenylpyrrolidin-1-yl)propyl]amine may also influence a variety of biochemical pathways.
Pharmacokinetics
The physicochemical parameters of pyrrolidine derivatives can be modified to obtain the best adme/tox results for drug candidates .
Result of Action
In silico data showed neuroprotective features of a similar compound, which were further supported by in vitro experiments in a glutamate excitotoxicity-induced model in newborn rat cortical neuron cultures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [3-(3-Phenylpyrrolidin-1-yl)propyl]amine. For instance, the stereochemistry of the molecule and the non-planarity of the ring—a phenomenon called “pseudorotation”—can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
生化学分析
Biochemical Properties
[3-(3-Phenylpyrrolidin-1-yl)propyl]amine plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to act as a versatile scaffold, potentially binding to active sites of enzymes and modulating their activity. For instance, pyrrolidine derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) enzymes, which are involved in inflammatory processes . Additionally, the phenyl group may facilitate interactions with aromatic amino acids in proteins, enhancing binding affinity and specificity.
Cellular Effects
The effects of [3-(3-Phenylpyrrolidin-1-yl)propyl]amine on various cell types and cellular processes are significant. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of G-protein coupled receptors (GPCRs), which play a crucial role in cell signaling . By binding to these receptors, [3-(3-Phenylpyrrolidin-1-yl)propyl]amine can alter downstream signaling cascades, affecting processes such as cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, [3-(3-Phenylpyrrolidin-1-yl)propyl]amine exerts its effects through specific binding interactions with biomolecules. The compound’s pyrrolidine ring can fit into enzyme active sites, either inhibiting or activating their function. For instance, it may inhibit enzymes like COX-2 by occupying the active site and preventing substrate access . Additionally, [3-(3-Phenylpyrrolidin-1-yl)propyl]amine can influence gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in the transcriptional landscape of cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [3-(3-Phenylpyrrolidin-1-yl)propyl]amine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that pyrrolidine derivatives can be stable under specific conditions, but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to [3-(3-Phenylpyrrolidin-1-yl)propyl]amine in in vitro or in vivo studies may result in adaptive cellular responses, such as changes in gene expression or metabolic flux.
Dosage Effects in Animal Models
The effects of [3-(3-Phenylpyrrolidin-1-yl)propyl]amine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or neuroprotective properties . At high doses, it may cause toxic or adverse effects, including hepatotoxicity or neurotoxicity. Threshold effects are often observed, where a specific dosage range elicits a maximal biological response, beyond which the effects plateau or become detrimental.
Metabolic Pathways
[3-(3-Phenylpyrrolidin-1-yl)propyl]amine is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound may undergo biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that can be excreted from the body . Enzymes such as cytochrome P450s may play a role in the oxidation of [3-(3-Phenylpyrrolidin-1-yl)propyl]amine, while conjugation reactions with glutathione or glucuronic acid facilitate its elimination.
Transport and Distribution
The transport and distribution of [3-(3-Phenylpyrrolidin-1-yl)propyl]amine within cells and tissues are mediated by specific transporters and binding proteins. The compound may be taken up by cells through active transport mechanisms, involving transporters such as organic cation transporters (OCTs) or solute carrier (SLC) family members. Once inside the cell, [3-(3-Phenylpyrrolidin-1-yl)propyl]amine can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of [3-(3-Phenylpyrrolidin-1-yl)propyl]amine is crucial for its activity and function. The compound may be directed to specific organelles or compartments through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Alternatively, [3-(3-Phenylpyrrolidin-1-yl)propyl]amine may be found in the nucleus, where it can interact with transcription factors and modulate gene expression.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenylpyrrolidin-1-yl)propan-1-amine typically involves the reaction of 3-phenylpyrrolidine with a suitable propylamine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to ensure high yield and purity. Common synthetic routes include:
Reductive Amination: This method involves the reaction of 3-phenylpyrrolidine with a propylamine derivative in the presence of a reducing agent such as sodium cyanoborohydride.
Nucleophilic Substitution: This involves the substitution of a leaving group on a propylamine derivative with 3-phenylpyrrolidine.
Industrial Production Methods
Industrial production of 3-(3-Phenylpyrrolidin-1-yl)propan-1-amine may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or chromatography to remove impurities.
化学反応の分析
Types of Reactions
3-(3-Phenylpyrrolidin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
類似化合物との比較
Similar Compounds
Uniqueness
3-(3-Phenylpyrrolidin-1-yl)propan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenyl group and pyrrolidine ring contribute to its stability and reactivity, making it a valuable compound for various applications.
特性
IUPAC Name |
3-(3-phenylpyrrolidin-1-yl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c14-8-4-9-15-10-7-13(11-15)12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWBNKZIXYWKTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)CCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
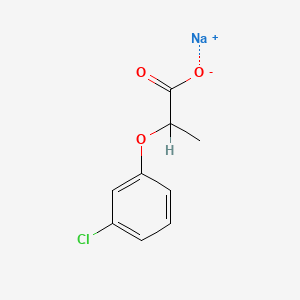
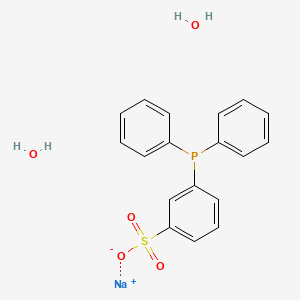
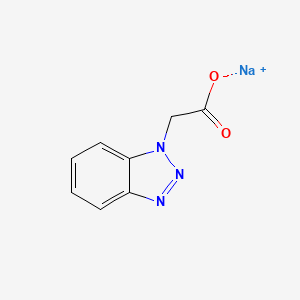
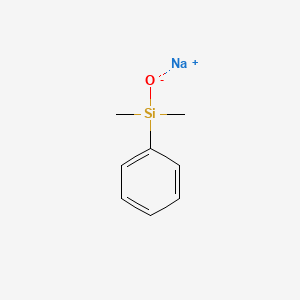
![potassium 4-(3-morpholin-4-ylpropyl)-5-[(2-oxopyrrolidin-1-yl)methyl]-4H-1,2,4-triazole-3-thiolate](/img/structure/B1324571.png)
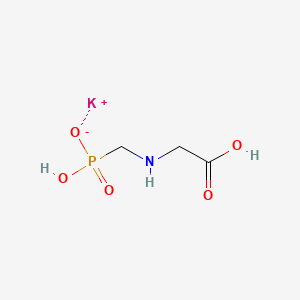

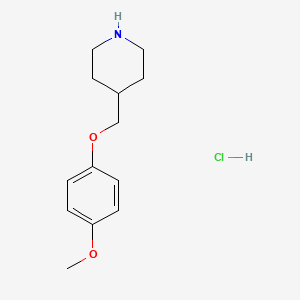
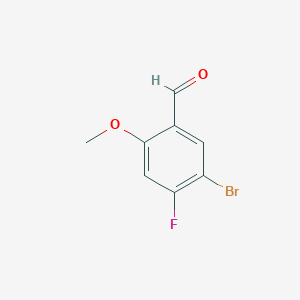
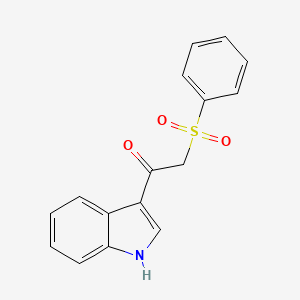
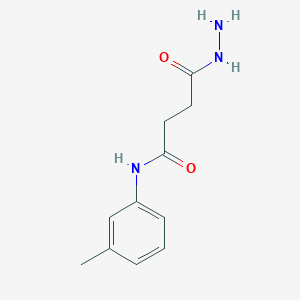
![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid](/img/structure/B1324603.png)
![3-(2-fluorobenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1324606.png)
